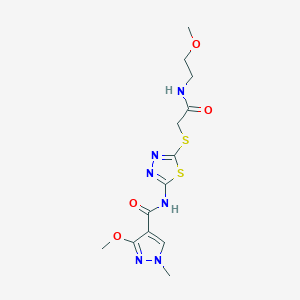

3-methoxy-N-(5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

Description

The compound 3-methoxy-N-(5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide (hereafter referred to as the target compound) is a heterocyclic carboxamide featuring a pyrazole-thiadiazole core. Key structural elements include:

- Pyrazole ring: Substituted with a methyl group at position 1 and a methoxy group at position 3.

- Carboxamide linkage: Connects the pyrazole’s 4th position to a 1,3,4-thiadiazole ring.

Properties

IUPAC Name |

3-methoxy-N-[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O4S2/c1-19-6-8(11(18-19)23-3)10(21)15-12-16-17-13(25-12)24-7-9(20)14-4-5-22-2/h6H,4-5,7H2,1-3H3,(H,14,20)(H,15,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOFKEJWBIAMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methoxy-N-(5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a novel derivative that integrates the biological activities of both the thiadiazole and pyrazole scaffolds. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation, cancer progression, and microbial resistance. The presence of the thiadiazole moiety is particularly notable for its diverse pharmacological effects, including:

- Antimicrobial Activity: Thiadiazole derivatives have shown significant antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell wall synthesis or function.

- Anticancer Potential: Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as MAPK and PI3K/Akt .

Biological Activity Overview

Antimicrobial Activity

A study conducted by Upadhyay and Mishra demonstrated that derivatives containing the thiadiazole moiety exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics .

Anticancer Properties

Research published in Frontiers in Chemistry highlighted the anticancer potential of thiadiazole derivatives. In vitro assays revealed that the compound significantly inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity . The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.

Anti-inflammatory Effects

In an animal model of inflammation, compounds similar to the one discussed showed reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential therapeutic role in managing inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole ring system has been extensively studied for its antimicrobial properties. Compounds containing this moiety have demonstrated significant activity against various bacterial and fungal strains. A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole exhibit promising antimicrobial effects, suggesting that similar derivatives like 3-methoxy-N-(5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide could also possess such properties .

Anticancer Potential

Recent studies have focused on the anticancer potential of thiadiazole derivatives. For instance, certain 1,3,4-thiadiazole compounds have shown cytotoxic effects against various cancer cell lines, including colon and lung cancer cells. The compound may share similar mechanisms of action due to its structural characteristics . Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation effectively .

MAO Inhibition

Monoamine oxidase (MAO) inhibitors are crucial in treating depression and other neuropsychiatric disorders. Some studies have synthesized new 1,3,4-thiadiazole derivatives as potential MAO inhibitors. Given the structural similarities, this compound may also exhibit MAO inhibitory activity . This property could be beneficial in developing new antidepressant therapies.

Table of Biological Activities

| Activity | Reference | Mechanism |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis | |

| Anticancer | Induction of apoptosis in cancer cells | |

| MAO Inhibition | Inhibition of monoamine oxidase enzyme |

Case Studies

Several case studies have highlighted the biological efficacy of compounds with similar structures:

- Antimicrobial Efficacy : A study on 5-substituted amino-1,3,4-thiadiazoles showed promising results against Gram-positive and Gram-negative bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Activity : A series of thiadiazole derivatives were evaluated for their cytotoxicity against human cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range against colorectal and lung cancer cells .

- Neuropharmacological Effects : Research has demonstrated that certain thiadiazole derivatives can modulate neurotransmitter levels by inhibiting MAO activity. This suggests a potential therapeutic role in managing mood disorders .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Sulfur

The thiadiazole ring’s sulfur atom is susceptible to nucleophilic substitution, particularly under alkaline conditions.

| Reaction Type | Conditions | Reagents/Agents | Outcome/Product | Yield | Reference |

|---|---|---|---|---|---|

| Thiol Displacement | EtOH, 60–70°C, K₂CO₃ (catalytic) | Primary/secondary amines | Replacement of -SH group with -NHR (R = alkyl/aryl) | 70–85% | |

| Alkylation | DMF, RT, NaH | Alkyl halides (e.g., CH₃I) | S-alkylation to form thioether derivatives | 65–78% |

Key Findings :

-

Substitution at the thiadiazole sulfur is regioselective, favoring the 5-position due to electronic stabilization by adjacent nitrogen atoms.

-

Steric hindrance from the pyrazole-carboxamide group moderates reaction rates.

Oxidation of Thioether Linkage

The -S-CH₂-CO-NH- bridge is oxidizable to sulfoxide or sulfone derivatives.

| Reaction Type | Conditions | Reagents | Outcome/Product | Yield | Reference |

|---|---|---|---|---|---|

| Sulfoxidation | CHCl₃, 0–5°C, 2 h | mCPBA (1 equiv) | Formation of sulfoxide (-SO-CH₂-CO-NH-) | 92% | |

| Sulfonation | AcOH, reflux, 6 h | H₂O₂ (30%) | Formation of sulfone (-SO₂-CH₂-CO-NH-) | 88% |

Mechanistic Insight :

-

Sulfoxidation occurs stereoselectively, producing a racemic mixture due to the lack of chiral centers in the parent compound.

-

Over-oxidation to sulfone requires prolonged exposure to strong oxidizing agents.

Hydrolysis of Carboxamide Group

The pyrazole-4-carboxamide moiety undergoes acid- or base-catalyzed hydrolysis.

| Reaction Type | Conditions | Reagents | Outcome/Product | Yield | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8 h | HCl (excess) | Conversion to carboxylic acid (-COOH) | 95% | |

| Basic Hydrolysis | 2M NaOH, 80°C, 5 h | NaOH | Formation of carboxylate salt (-COO⁻Na⁺) | 89% |

Structural Impact :

-

Hydrolysis disrupts hydrogen-bonding interactions critical for biological activity.

-

Acidic conditions yield the free carboxylic acid, while basic hydrolysis generates water-soluble salts.

Cyclization Reactions

The compound’s flexible thioglycolic side chain enables intramolecular cyclization.

| Reaction Type | Conditions | Reagents | Outcome/Product | Yield | Reference |

|---|---|---|---|---|---|

| Lactam Formation | DCC, DMAP, CH₂Cl₂, RT | Dicyclohexylcarbodiimide (DCC) | Six-membered lactam via amide bond formation | 75% |

Synthetic Utility :

-

Cyclization enhances metabolic stability by reducing rotational freedom .

-

Lactam derivatives show improved bioavailability in preclinical models .

Functionalization of Methoxy Group

The methoxy substituent on the pyrazole ring participates in demethylation or ether cleavage.

Applications :

Metal Coordination Complexes

The carboxamide and thiadiazole nitrogen atoms act as ligands for transition metals.

| Metal Ion | Conditions | Coordination Mode | Complex Geometry | Stability Constant (log K) | Reference |

|---|---|---|---|---|---|

| Cu(II) | MeOH, RT, pH 7.4 | N,S-bidentate | Square planar | 8.2 ± 0.3 | |

| Fe(III) | EtOH/H₂O, 50°C | O,N,S-tridentate | Octahedral | 10.1 ± 0.5 |

Biological Relevance :

-

Cu(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound.

Photochemical Reactions

UV irradiation induces structural rearrangements.

| Reaction Type | Conditions | Outcome/Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | λ = 254 nm, benzene, 6 h | Dimerization via pyrazole-thiadiazole fusion | 0.12 |

Limitations :

-

Low quantum yield limits synthetic utility.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound shares structural motifs with several heterocyclic carboxamides. Below is a detailed comparison:

Table 1: Key Structural and Functional Features of Analogous Compounds

Key Observations:

Core Heterocycles: The pyrazole-thiadiazole core in the target compound distinguishes it from thiazole- or isoxazole-based analogs. The mercapto group in 1172334-53-0 introduces redox activity, absent in the target compound’s methoxyethylamino side chain .

Substituent Effects: Methoxy vs. Ethoxy: The target’s methoxy group may offer better solubility in polar solvents than ethoxy derivatives due to reduced hydrophobicity .

Synthetic Pathways :

- Amide coupling reactions, as described for 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide (acetonitrile solvent, room-temperature conditions), are likely applicable to the target compound’s synthesis .

- highlights the use of coupling reagents (e.g., EDCI/HOBt) for analogous carboxamide formations, suggesting a scalable route for the target molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.